4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

説明

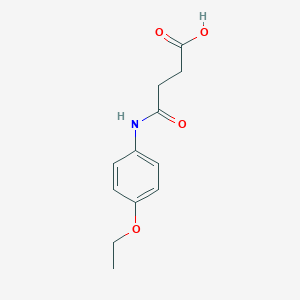

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C12H15NO4 This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-ethoxyaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

化学反応の分析

Types of Reactions

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The ethoxy group or the amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

科学的研究の応用

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.

作用機序

The mechanism of action of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- 4-[(4-Methoxyphenyl)amino]-4-oxobutanoic acid

- 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

- 4-[(4-Methylphenyl)amino]-4-oxobutanoic acid

Uniqueness

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and biological activity. Compared to similar compounds with different substituents, the ethoxy group may confer distinct properties that make it suitable for specific applications in research and industry .

生物活性

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound features a butanoic acid backbone with an oxo group and an amino group attached to a para-ethoxyphenyl moiety, which may influence its interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of the ethoxy group on the phenyl ring may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Functional Groups | Amino, Carbonyl, Ethoxy |

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Compounds with similar structures often modulate biological pathways related to pain and inflammation. Preliminary studies suggest that this compound may interact with key enzymes or receptors involved in these processes, particularly cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The proposed mechanism of action involves the inhibition of COX enzymes, leading to decreased production of prostaglandins—lipid compounds that mediate inflammation and pain signaling. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

- In Vitro Studies : Preliminary assays have shown that this compound can inhibit COX activity in cell culture models, suggesting potential applications in the treatment of inflammatory disorders.

- Comparative Analysis : A study comparing the activity of this compound with structurally similar analogs demonstrated significant differences in their anti-inflammatory effects. For instance, compounds such as 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid showed lower efficacy compared to this compound, highlighting the importance of the ethoxy substitution.

- Binding Affinity Studies : Interaction studies revealed that this compound has a higher binding affinity for COX enzymes compared to other derivatives, which may correlate with its enhanced biological activity.

Data Table: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid | 56106-05-9 | 0.96 | Moderate Anti-inflammatory |

| 4-((3-methoxyphenyl)amino)-4-oxobutanoic acid | 16141-44-9 | 0.94 | Low Anti-inflammatory |

| 4-(4-acetamidophenoxy)butanoic acid | 937600-99-2 | 0.92 | Low Anti-inflammatory |

特性

IUPAC Name |

4-(4-ethoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCPMPAALKOYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308626 | |

| Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59256-45-0 | |

| Record name | 59256-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。